![molecular formula C13H10ClNO2S B3138609 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid CAS No. 462066-77-9](/img/structure/B3138609.png)
2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid
Übersicht
Beschreibung
2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid, also known as CMSPA, is a chemical compound with the molecular formula C13H10ClNO2S . It has a molecular weight of 279.74 g/mol . This compound has gained significant attention in diverse fields of research.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a chlorine atom, a carboxylic acid group, and a 4-(methylsulfanyl)phenyl group .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Properties
Research on related compounds such as 2-(methylthio)nicotinic acid has provided insights into their molecular structures and spectroscopic properties. Studies utilizing DFT calculations and spectroscopic techniques like FT-IR and micro-Raman spectra have been crucial in understanding the structural and spectroscopic data of these molecules (Gökce & Bahçelī, 2013).
Synthesis and Chemical Transformations
Innovative methods have been developed for the synthesis of compounds related to 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid. These methods involve nucleophile induced ring transformations and have been used to create aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids and methyl nicotinates (Pratap et al., 2007).
Herbicidal Activity
Certain derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have been found to exhibit significant herbicidal activity. This includes efficacy against various weed species, suggesting potential applications in agriculture (Yu et al., 2021).
Catalytic and Antioxidant Properties
Studies on complexes with nicotinic acid derivatives have demonstrated their influence on catalytic oxidation processes, such as the oxidation of linoleic acid by lipoxygenase. This suggests potential applications in biochemistry and industrial processes (Xanthopoulou et al., 2006).
Crystallography and Polymorphism
Research into polymorphs of compounds similar to 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid has been conducted, providing valuable information on the crystal structures and hydrogen-bonding chains of these substances. This kind of research is vital for understanding the physical properties and potential applications of these compounds (Long et al., 2008).
Industrial Production Methods
There are various methods for producing nicotinic acid, which is a key component of 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid. These methods focus on ecological and industrial applications, highlighting the importance of sustainable and efficient production techniques (Lisicki et al., 2022).
Vasorelaxation and Antioxidation Properties
Derivatives of nicotinic acid, including thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative activities. This research provides insights into potential therapeutic applications of these compounds (Prachayasittikul et al., 2010).
Eigenschaften
IUPAC Name |
2-chloro-6-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(14)15-11/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKJQXNUUTHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

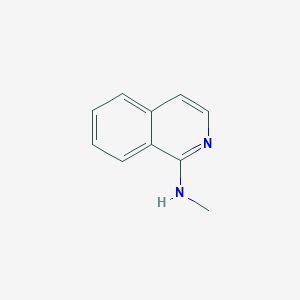
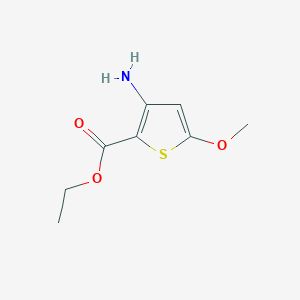
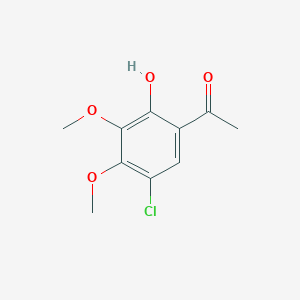
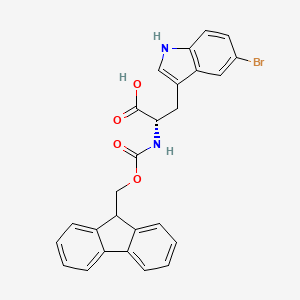
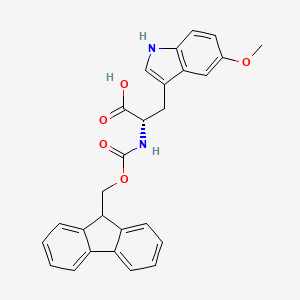
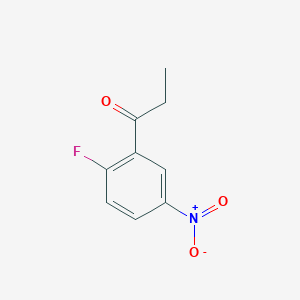
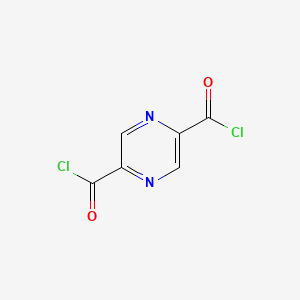
![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)


![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)